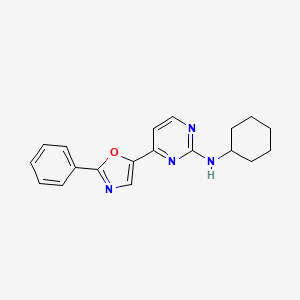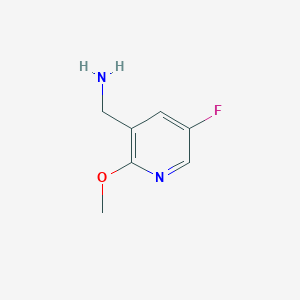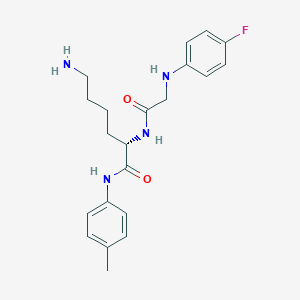![molecular formula C24H24N2O2 B12609283 8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) CAS No. 647014-79-7](/img/structure/B12609283.png)
8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) typically involves the reaction of 2-methylquinoline with a butane-1,4-diylbis(oxy) linker under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) has several scientific research applications:
Mechanism of Action
The mechanism by which 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) include:
7,7’-[Butane-1,4-diylbis(oxy)]bis(quinolin-2(1H)-one): This compound has a similar but distinct structure, with quinolinone units instead of methylquinoline.
Brexpiprazole Dimer: Another related compound with a similar but different chemical structure.
The uniqueness of 8,8’-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline) lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
647014-79-7 |
|---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methyl-8-[4-(2-methylquinolin-8-yl)oxybutoxy]quinoline |
InChI |
InChI=1S/C24H24N2O2/c1-17-11-13-19-7-5-9-21(23(19)25-17)27-15-3-4-16-28-22-10-6-8-20-14-12-18(2)26-24(20)22/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
XBJRRQFKNZIIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




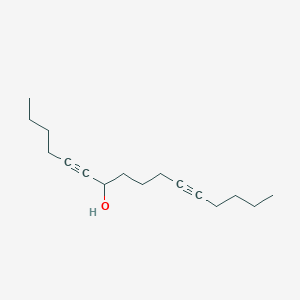
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
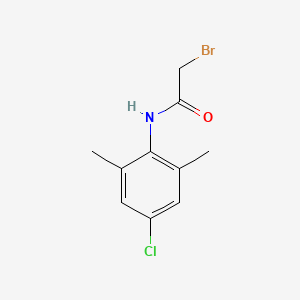
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
